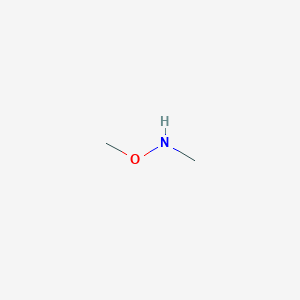

N,O-Dimethylhydroxylamine

Vue d'ensemble

Description

N,O-Dimethylhydroxylamine (CAS: 6638-79-5), also known as methoxy(methyl)amine, is a hydroxylamine derivative with the molecular formula C₂H₇NO and a molecular weight of 61.08 g/mol . Its hydrochloride salt (C₂H₈ClNO, 97.54 g/mol) is widely used in organic synthesis due to its stability and reactivity . The compound features both N- and O-methyl groups, distinguishing it from other hydroxylamine derivatives.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N,O-Dimethylhydroxylamine can be synthesized by reacting ethyl chloroformate with hydroxylamine, followed by treatment with a methylating agent such as dimethyl sulfate. The resulting product is then liberated by acid hydrolysis and neutralization .

Industrial Production Methods: In industrial settings, this compound hydrochloride is typically produced by first obtaining a crude product with a purity of ≤95%. This crude product is then purified through recrystallization using methanol. If recrystallization is not feasible, the crude product is dissolved in water, neutralized with a base, and distilled to separate the desired compound .

Analyse Des Réactions Chimiques

Formation of Weinreb Amides

DMHA reacts with carbonyl derivatives (e.g., acid chlorides, anhydrides) to form Weinreb amides, intermediates critical for ketone synthesis:

Reaction with Acid Chlorides

Example :

Direct Coupling with Carboxylic Acids

DMHA facilitates one-pot coupling using activating agents like EDC or CDI:

Example :

Reactivity with Carbonyl Compounds

DMHA acts as a nucleophile toward aldehydes and ketones, forming hemiaminals or stable adducts:

Photochemical Reactions

Recent advances highlight DMHA’s role in light-driven couplings:

- Photochemical Acylation : Carboxylic acids directly react with DMHA under UV light (370 nm) or sunlight, bypassing traditional activating agents .

- Example : Palmitic acid → Palmitoyl Weinreb amide (82% yield).

Nucleophilic Substitution Reactions

DMHA participates in SN2 reactions with alkyl halides:

Example :

Comparative Analysis of Synthetic Methods

| Application | Method | Advantages | Limitations |

|---|---|---|---|

| Weinreb amide synthesis | Acid chloride coupling | High yields, broad substrate compatibility | Requires moisture-free conditions |

| Direct carboxylic acylation | Photochemical activation | No pre-activation needed | Limited to UV-compatible substrates |

| Nucleophilic substitution | Alkyl halide reaction | Rapid, scalable | Competing elimination pathways |

Applications De Recherche Scientifique

Pharmaceutical Applications

N,O-Dimethylhydroxylamine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its utility stems from its ability to act as a reducing agent and a source of hydroxylamine.

- Synthesis of Antimicrobial Agents : Research indicates that this compound can be utilized in the synthesis of antimicrobial agents. For instance, it has been employed in the preparation of hydroxamic acids, which exhibit antibacterial properties .

- Drug Development : The compound is also significant in drug development processes, particularly in the creation of prodrugs that enhance bioavailability and therapeutic efficacy. Its structural similarity to hydroxylamine allows it to participate in reactions that modify drug structures to improve their pharmacological profiles .

Agricultural Applications

In agriculture, this compound is explored for its potential as a raw material for agrochemicals.

- Pesticide Production : The compound is involved in the synthesis of pesticides and herbicides. It acts as a precursor for various nitrogen-containing compounds that are effective against pests and weeds .

- Soil Fertility Enhancement : Studies have shown that this compound can enhance soil fertility by acting as a nitrogen source. This application is particularly relevant in the context of sustainable agriculture practices aimed at reducing chemical fertilizer usage .

Environmental Applications

This compound has been studied for its role in environmental remediation.

- Biodegradation Studies : Recent research has highlighted the ability of certain bacterial strains to degrade this compound, indicating its potential use in bioremediation efforts to treat contaminated environments. For example, Pseudomonas sp. has been identified as capable of degrading this compound effectively .

- Toxicology Studies : The compound's toxicological profile has been evaluated, revealing its lower methemoglobin formation compared to other hydroxylamines, which suggests a reduced risk when used in industrial applications . This characteristic makes it a candidate for safer alternatives in various chemical processes.

Analytical Applications

This compound is also significant in analytical chemistry.

- Detection and Quantification : A validated liquid chromatography-mass spectrometry (LC-MS) method has been developed for the determination of this compound in various matrices. This method demonstrates high specificity and sensitivity, which is crucial for monitoring this compound in pharmaceutical formulations and environmental samples .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings/Notes |

|---|---|---|

| Pharmaceutical | Synthesis of antimicrobial agents | Important precursor for hydroxamic acids |

| Drug development | Enhances bioavailability and efficacy | |

| Agricultural | Pesticide production | Precursor for nitrogen-containing agrochemicals |

| Soil fertility enhancement | Acts as a nitrogen source | |

| Environmental | Biodegradation studies | Degradable by Pseudomonas sp., useful for bioremediation |

| Toxicology studies | Lower methemoglobin formation compared to other derivatives | |

| Analytical Chemistry | Detection and quantification | LC-MS method shows high specificity and sensitivity |

Mécanisme D'action

The mechanism of action of N,O-Dimethylhydroxylamine involves its ability to act as a nucleophile in substitution reactions. It reacts with electrophiles such as acid chlorides to form stable intermediates like Weinreb amides. These intermediates can then be further transformed into ketones or aldehydes through subsequent reactions .

Comparaison Avec Des Composés Similaires

N,O-Dimethylhydroxylamine belongs to a class of hydroxylamine derivatives. Below is a detailed comparison with structurally or functionally related compounds:

Structural Analogues

Reactivity and Stability

- Weinreb Amide Formation: this compound forms stable amides resistant to over-addition by organometallics, unlike O-methylhydroxylamine, which lacks this stability . Example: Reaction with 4-pentenoic acid yields intermediates for α-ketoheterocycles .

- Enzymatic Reactions: In PipS-catalyzed reactions, this compound (7) and O-methylhydroxylamine (6) show distinct HPLC profiles, reflecting differences in enzyme binding and turnover .

- Thermal Stability :

Data Tables

Table 1. Physical and Chemical Properties

| Property | This compound | O-Methylhydroxylamine | N-Benzylhydroxylamine |

|---|---|---|---|

| Molecular Weight (g/mol) | 61.08 | 47.05 | 123.15 |

| Boiling Point (°C) | Not reported | 47–50 | 120–122 (dec.) |

| Solubility | Polar solvents (THF, DCM) | Water, ethanol | Ethanol, DCM |

| Key Functional Groups | N-CH₃, O-CH₃ | O-CH₃ | N-Benzyl, O-H |

Table 2. Reaction Yields in Palladium-Catalyzed Aminocarbonylation

| Entry | Base | Ligand | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | None | DCE | 80 | 53 |

| 2 | Et₃N | PPh₃ | THF | 60 | 72 |

Research Findings

- Reversibility in Cyclization: this compound shifts equilibrium in benzoxazinone synthesis, demonstrating its role as a reversible intermediate trap .

- Safety Profile : The hydrochloride salt requires careful handling due to exothermic reactions with CDI, unlike less reactive O-methyl derivatives .

- Biological Relevance : Unique among hydroxylamines, it is a microbial metabolite, linking synthetic and environmental chemistry .

Activité Biologique

N,O-Dimethylhydroxylamine (DMHA) is a methylated derivative of hydroxylamine, primarily recognized for its utility in organic synthesis, particularly in the formation of Weinreb amides. This compound has garnered attention in various fields, including medicinal chemistry and environmental science, due to its biological activities and potential applications. This article delves into the biological activity of DMHA, highlighting its biochemical properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₂H₇NO

- Molecular Weight : 59.09 g/mol

- CAS Number : 6638-79-5

- Melting Point : 112-115 °C

- Boiling Point : 2.9 °C at 760 mmHg

- Density : 1 g/cm³

- Solubility : Soluble in water

This compound acts primarily as a nucleophilic reagent, participating in various chemical reactions that can lead to the formation of more complex molecules. Its biological activity can be attributed to several mechanisms:

- Formation of Weinreb Amides : DMHA is instrumental in synthesizing Weinreb amides, which are vital intermediates in the preparation of ketones and other biologically active compounds.

- Antimicrobial Activity : Research indicates that DMHA exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics or preservatives .

- Degradation of Environmental Contaminants : DMHA has been identified as a degradation product in microbial processes, particularly in the breakdown of herbicides like linuron . This capability highlights its potential role in bioremediation efforts.

Antimicrobial Properties

A study demonstrated that DMHA possesses significant antibacterial activity against several strains of bacteria, including both Gram-positive and Gram-negative species. The compound's mechanism involves disrupting bacterial cell walls and inhibiting essential metabolic pathways.

Neuroprotective Effects

Research has suggested that DMHA may have neuroprotective properties by modulating oxidative stress pathways. It has been shown to reduce neuronal cell death in models of neurodegenerative diseases .

Case Study 1: Synthesis of Weinreb Amides

In a notable study, researchers utilized DMHA to synthesize Weinreb amides from carboxylic acids and amines. The reaction conditions were optimized to yield high purity and yield of the desired products, demonstrating DMHA's effectiveness as a reagent in organic synthesis .

Case Study 2: Microbial Degradation

A specific strain of H. sulfonivorans was identified as capable of degrading this compound effectively. This finding is significant for environmental applications, particularly for the bioremediation of contaminated sites where DMHA is present as a pollutant .

Research Findings

Recent research findings illustrate the diverse applications and biological activities associated with this compound:

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of N,O-dimethylhydroxylamine hydrochloride relevant to experimental design?

this compound hydrochloride (CAS 6638-79-5) is a white crystalline solid with a molecular weight of 97.54 g/mol, melting point of 112–116°C, and logP of 0.95. It is highly soluble in polar solvents like water and alcohols, with a solubility of ≥2.5 mg/mL in DMSO-based formulations (e.g., PEG300, Tween80, and saline mixtures). Its hydrogen bond donor/acceptor counts (2 each) and polar surface area (21.3 Ų) suggest moderate polarity, influencing solvent selection for reaction setups .

Q. How should solubility challenges be addressed for in vitro studies?

For aqueous solubility, prepare stock solutions using sequential solvent addition:

- DMSO stock : Dissolve at 25–50 mg/mL.

- Working solution : Dilute with PEG300 (40%), Tween80 (5%), and saline (45%) to achieve 2.5 mg/mL.

- Alternative : Use 20% SBE-β-CD in saline for improved stability. Heating (<50°C) or sonication is recommended for dissolution issues. Validate solubility empirically due to variable saturation points .

Q. What safety protocols are critical for handling this compound?

- Hazards : Classified as skin/eye irritant (Category 2) and respiratory irritant (STOT SE 3).

- Handling : Use PPE (gloves, goggles, fume hood), avoid prolonged storage (risk of decomposition), and comply with federal/local disposal regulations.

- Storage : Keep in airtight containers, away from oxidizers and strong acids/bases. Monitor degradation via periodic SDS updates .

Advanced Research Questions

Q. How does this compound function in enzymatic nitrogen-nitrogen bond formation?

In PipS-catalyzed reactions, this compound acts as a substrate for heme-dependent enzymes, participating in N–N bond formation. HPLC analyses (λ = 263 nm) post-Fmoc-Cl derivatization confirm its reactivity, yielding distinct product profiles compared to O-methylhydroxylamine or N-benzylhydroxylamine. Mechanistic studies suggest nucleophilic attack at the hydroxylamine oxygen, forming intermediates stabilized by enzyme active-site residues .

Q. What methodological contradictions exist in stability assessments?

- Contradiction : emphasizes decomposition risks during long-term storage, while reports no significant instability under controlled conditions.

- Resolution : Stability likely depends on storage environment (humidity, temperature, light). Pre-use analytical validation (e.g., TLC, NMR) is advised to confirm integrity, especially in multi-step syntheses .

Q. How can this compound derivatives enhance aldehyde detection in analytical workflows?

N-substituted hydroxylamines (e.g., this compound) react with aldehydes under mild conditions to form nitrones, detectable via UV or MS without reduction steps. This contrasts with O-substituted analogs requiring oxime reduction. Optimize reaction pH (6–8) and temperature (20–25°C) to minimize side reactions .

Q. What strategies mitigate side reactions in nucleophilic substitutions?

- Steric hindrance : Methyl groups on N and O reduce unwanted nucleophilic attack at nitrogen.

- Protecting groups : Use HCl salt forms to stabilize the hydroxylamine moiety during coupling reactions.

- Kinetic control : Maintain low temperatures (0–4°C) and slow reagent addition to favor mono-substitution .

Q. Methodological Tables

Table 1. Solubility Formulations for In Vitro Studies

Table 2. Reaction Optimization for Aldehyde Derivatization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| pH | 6.0–7.5 | Maximizes nitrone formation |

| Temperature | 20–25°C | Minimizes hydrolysis |

| Reaction Time | 30–60 min | Balances completion vs. degradation |

| Data synthesized from . |

Propriétés

IUPAC Name |

N-methoxymethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO/c1-3-4-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKPYFLIYNGWTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051577 | |

| Record name | N-Methoxymethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

61.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

42.4 °C | |

| Record name | N-Methoxymethylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5787 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

379 mm Hg at 25 °C | |

| Record name | N-Methoxymethylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5787 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

379.0 [mmHg] | |

| Record name | N-Methoxymethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6243 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Liquid | |

CAS No. |

1117-97-1 | |

| Record name | N,O-Dimethylhydroxylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1117-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methoxymethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001117971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanamine, N-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methoxymethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methoxymethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHOXYMETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/783670HYEO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Methoxymethylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5787 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.